molecular formula C11H16IN3 B14405138 N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide CAS No. 87358-28-9

N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide

Cat. No.: B14405138
CAS No.: 87358-28-9
M. Wt: 317.17 g/mol
InChI Key: OGXLMEYXSRSGQH-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core structure, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The trimethylammonium group attached to the methanaminium moiety enhances its solubility and reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving pyrrole and pyridine derivatives.

    Introduction of the Trimethylammonium Group: The trimethylammonium group can be introduced through quaternization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield corresponding amine derivatives, while oxidation can lead to the formation of N-oxides .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonium group enhances its binding affinity to negatively charged sites on proteins, while the pyrrolo[2,3-b]pyridine core can participate in π-π interactions and hydrogen bonding . These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide is unique due to the presence of the trimethylammonium group, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

87358-28-9

Molecular Formula

C11H16IN3

Molecular Weight

317.17 g/mol

IUPAC Name

trimethyl(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)azanium;iodide

InChI

InChI=1S/C11H16N3.HI/c1-14(2,3)8-9-7-13-11-10(9)5-4-6-12-11;/h4-7H,8H2,1-3H3,(H,12,13);1H/q+1;/p-1

InChI Key

OGXLMEYXSRSGQH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CNC2=C1C=CC=N2.[I-]

Origin of Product

United States

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